3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid

Catalog No.
S674677
CAS No.
499987-13-2
M.F
C14H15NO3
M. Wt
245.27 g/mol
Availability
In Stock
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3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic ac...

CAS Number

499987-13-2

Product Name

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid

IUPAC Name

3-amino-3-(4-methoxynaphthalen-1-yl)propanoic acid

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C14H15NO3/c1-18-13-7-6-10(12(15)8-14(16)17)9-4-2-3-5-11(9)13/h2-7,12H,8,15H2,1H3,(H,16,17)

InChI Key

OPRZIKIUFPFNQS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

Potential Enzyme Inhibitor:

One potential application of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid lies in its ability to inhibit certain enzymes. Studies suggest that the compound may exhibit inhibitory activity against enzymes like matrix metalloproteinases (MMPs), which are involved in various physiological processes like tissue remodeling and degradation. Inhibiting MMPs could be beneficial in treating conditions like arthritis and cancer. However, further research is needed to fully understand the efficacy and selectivity of this compound for specific MMPs [].

Precursor for Drug Discovery:

The unique structural features of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid make it a valuable precursor for the development of new drugs. By modifying the functional groups on the molecule, researchers can potentially create novel compounds with diverse pharmacological properties. This approach has been successfully employed in the development of drugs for various diseases, including cancer and Alzheimer's disease [].

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol. It is characterized by the presence of an amino group and a methoxy-substituted naphthalene moiety, which contributes to its unique chemical properties and potential biological activities. The compound is also known by several synonyms, including RARECHEM AK HW 0218 and 3-amino-3-(4-methoxy-1-naphthyl)propionic acid .

Typical of amino acids, such as:

  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine derivative.
  • Nucleophilic substitutions: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the naphthalene ring.

Research indicates that 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid may exhibit significant biological activities. It has been studied for its potential role in:

  • Neuroprotection: Some studies suggest it may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
  • Fluorescence Derivatization: The compound has applications in analytical chemistry, particularly in fluorescence derivatization techniques for the detection of various biomolecules.

Several synthetic routes have been explored to produce 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid:

  • Starting from naphthalene derivatives: The synthesis typically begins with a substituted naphthalene compound, which undergoes a series of reactions including nitration, reduction, and subsequent alkylation.
  • Amino acid coupling: The compound can also be synthesized via coupling reactions involving protected amino acids and appropriate coupling agents.

The specific methods may vary based on desired yields and purity levels.

The applications of 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid span various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic effects in treating neurological disorders.
  • Analytical Chemistry: Used as a reagent for the derivatization of compounds in chromatographic analysis due to its fluorescent properties.

Interaction studies involving 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid have focused on its binding affinity to various biological targets:

  • Receptor Binding: Preliminary studies suggest it may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-3-(naphthalen-1-yl)-propionic acidC13H13NO2Lacks methoxy group; simpler structure
3-Amino-3-(4-isopropoxyphenyl)-propionic acidC16H21NO3Contains isopropoxy group; larger size
3-Amino-3-(2,3-dimethoxynaphthalen-1-yl)-propionic acidC16H19N O4Two methoxy groups; increased steric hindrance
3-Amino-3-(4-tert-butylphenyl)-propionic acidC17H25NO2Tert-butyl substituent; bulky structure

Uniqueness

The uniqueness of 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxy substitution on the naphthalene ring enhances its solubility and reactivity, making it particularly useful in both pharmaceutical and analytical applications.

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid occupies a distinctive position within organic chemistry as a specialized beta-amino acid derivative incorporating naphthalene functionality. The compound represents an important intersection between two major areas of chemical research: naphthalene chemistry and amino acid derivatives. Naphthalene synthesis has emerged as an active research area owing to its numerous applications in pharmaceutical, medicinal, and agrochemical industries. The incorporation of amino acid functionality into naphthalene-based structures creates compounds with enhanced biological relevance and synthetic versatility.

The significance of this compound extends beyond its individual properties to encompass broader trends in organic synthesis methodology. Recent developments in the synthesis of beta-hydroxy alpha-amino acids through Brønsted base catalysis have demonstrated the growing sophistication of synthetic approaches to amino acid derivatives. These methodological advances have enabled the preparation of highly functionalized amino acid structures that were previously difficult to access through conventional synthetic routes. The compound's structural features align with contemporary interests in developing new synthetic methodologies for complex organic molecules containing multiple functional groups.

The growing importance of naphthalene derivatives in various applications has driven research into new synthetic approaches and structural modifications. The development of nitrogen-to-carbon rearrangement strategies for naphthalene synthesis has opened new pathways for accessing substituted naphthalene derivatives. These synthetic innovations have particular relevance for compounds like 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid, which require precise control over both the naphthalene substitution pattern and the amino acid functionality.

Contemporary organic chemistry research has increasingly focused on molecules that combine multiple pharmacophoric elements, reflecting the complexity of modern drug discovery targets. The combination of naphthalene and amino acid functionalities in a single molecule exemplifies this trend toward molecular complexity. Such hybrid structures offer opportunities for enhanced biological activity through multi-target interactions and improved pharmacological properties.

Chemical Classification within Naphthalene Derivatives

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid belongs to the specialized class of substituted naphthalene derivatives that incorporate functional amino acid side chains. Within the broader taxonomy of naphthalene chemistry, this compound represents a highly functionalized example that combines aromatic substitution with aliphatic amino acid functionality. The compound can be classified as both a naphthalene derivative and a beta-amino acid, reflecting its dual chemical nature.

The naphthalene core structure positions this compound within the polycyclic aromatic hydrocarbon family, specifically as a member of the bicyclic aromatic system category. Naphthalene itself serves as the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings, and forms the foundation for numerous derivative structures used across pharmaceutical and materials applications. The methoxy substitution at the 4-position of the naphthalene ring places this compound within the subset of electron-rich naphthalene derivatives, which exhibit distinct reactivity patterns compared to unsubstituted naphthalene.

From an amino acid perspective, the compound belongs to the beta-amino acid family, characterized by the presence of an amino group at the beta-position relative to the carboxylic acid functionality. Beta-amino acids represent an important class of non-proteinogenic amino acids that have gained significant attention in medicinal chemistry and peptide science. The incorporation of the bulky naphthalene substituent creates a highly constrained beta-amino acid structure with unique conformational properties.

The compound shares structural relationships with other functionalized naphthalene derivatives, including related amino acid derivatives such as 3-Amino-3-(naphthalen-1-yl)propanoic acid and various protected forms used in peptide synthesis. These structural relationships highlight the systematic approach to molecular design within this chemical class, where specific substitution patterns are employed to achieve desired chemical and biological properties.

Classification CategorySpecific ClassificationKey Structural Features
Primary Chemical ClassNaphthalene DerivativeBicyclic aromatic core structure
Secondary ClassificationBeta-Amino AcidAmino group at beta-position to carboxyl
Substitution Pattern4-Methoxy-1-substitutedMethoxy group at position 4, amino acid chain at position 1
Functional Group CategoryHybrid Aromatic-Amino AcidCombination of aromatic and amino acid functionalities

Structural Overview and Molecular Architecture

The molecular architecture of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid exhibits remarkable structural complexity through its integration of multiple functional elements within a single molecular framework. The compound's molecular formula, designated as C₁₄H₁₅NO₃, indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 245.27 grams per mole. This molecular composition reflects the substantial structural complexity achieved through the combination of the naphthalene core with the amino acid side chain and methoxy substituent.

The central naphthalene moiety forms the aromatic foundation of the molecule, consisting of two fused benzene rings that provide structural rigidity and extensive conjugation. The methoxy substituent at the 4-position of the naphthalene ring introduces electron-donating character that significantly influences the compound's chemical reactivity and physical properties. This substitution pattern creates an asymmetric electronic environment within the naphthalene system, with enhanced electron density at specific positions that affects both chemical reactivity and molecular interactions.

The amino acid functionality extends from the 1-position of the naphthalene ring through a three-carbon chain terminating in a carboxylic acid group. The amino group is positioned at the beta-carbon relative to the carboxylic acid, creating the characteristic beta-amino acid structure. This positioning generates a chiral center at the carbon bearing both the amino group and the naphthalene substituent, introducing stereochemical complexity that influences the compound's three-dimensional structure and biological activity.

The molecular connectivity can be described through the systematic Simplified Molecular Input Line Entry System notation: COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N. This representation captures the precise atomic connectivity, including the methoxy oxygen attachment, the fused ring system, and the amino acid side chain arrangement. The International Chemical Identifier key OPRZIKIUFPFNQS-UHFFFAOYSA-N provides a unique molecular identifier that facilitates database searches and structural comparisons.

Structural ParameterValueSignificance
Molecular FormulaC₁₄H₁₅NO₃Defines atomic composition
Molecular Weight245.27 g/molDetermines physical properties
Chiral Centers1Creates stereochemical complexity
Aromatic Rings2 (fused)Provides structural rigidity
Functional GroupsAmino, Carboxyl, MethoxyDetermines chemical reactivity
Chemical Abstracts Service Number499987-13-2Unique chemical identifier

Historical Context in Synthetic Chemistry Research

The development of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid and related compounds reflects broader historical trends in synthetic organic chemistry, particularly the evolution of methodologies for constructing complex aromatic amino acid derivatives. The compound's existence in chemical databases since 2005, as evidenced by its initial creation date in PubChem, places its development within the contemporary era of advanced synthetic methodology and computational chemical design. This timeline corresponds with significant advances in palladium-catalyzed cross-coupling reactions and other modern synthetic transformations that have enabled access to previously challenging molecular architectures.

The historical development of naphthalene chemistry provides important context for understanding the significance of compounds like 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid. Naphthalene itself was first isolated and characterized in the early nineteenth century, with its chemical formula determined by Michael Faraday in 1826 and its fused benzene ring structure proposed by Emil Erlenmeyer in 1866. This foundational work established naphthalene as a key building block for synthetic chemistry, leading to the development of numerous derivative structures over the subsequent decades.

The synthetic methodology relevant to compounds of this type has evolved significantly over the past several decades, with particular advances in the construction of beta-amino acid derivatives. Recent developments in Brønsted base catalysis for the synthesis of beta-hydroxy alpha-amino acids demonstrate the continuing innovation in this field, with new catalytic systems enabling highly enantioselective and diastereoselective transformations. These methodological advances have expanded the accessible chemical space for amino acid derivatives and enabled the preparation of increasingly complex structures.

Contemporary research in naphthalene derivative synthesis has focused on developing new strategies for regioselective functionalization and the construction of polysubstituted systems. The development of nitrogen-to-carbon rearrangement strategies represents a particularly innovative approach to naphthalene synthesis, offering new pathways for accessing substituted naphthalene derivatives from heterocyclic precursors. These synthetic innovations reflect the ongoing evolution of organic synthesis methodology and the continuing expansion of accessible molecular complexity.

The compound's documentation in multiple chemical databases and commercial catalogs indicates its recognition as a research compound of interest within the synthetic chemistry community. This status reflects both the compound's potential utility in synthetic applications and its role as a representative example of the sophisticated molecular architectures that can be accessed through modern synthetic methodology. The availability of the compound through multiple commercial sources suggests ongoing research interest and potential applications in pharmaceutical or materials chemistry research.

Physical State and Morphological Characteristics

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid exists as a solid at room temperature (20°C) [1]. The compound exhibits typical characteristics of amino acid derivatives, presenting as a crystalline powder under standard conditions. The molecular architecture consists of a naphthalene ring system substituted with a methoxy group at the 4-position and an amino acid moiety (3-amino-3-propanoic acid) at the 1-position [2].

The molecular formula is C₁₄H₁₅NO₃ with a molecular weight of 245.27 g/mol [2]. The compound contains 18 heavy atoms and possesses one undefined stereocenter, indicating the presence of a chiral center at the 3-position of the propanoic acid chain [2]. The topological polar surface area is 72.6 Ų, reflecting the contribution of the amino, carboxyl, and methoxy functional groups to the overall polarity of the molecule [2].

The complexity index of 295 indicates a moderately complex molecular structure incorporating both aromatic and aliphatic components [2]. The compound exhibits zero formal charge under neutral conditions, though it can exist in various ionization states depending on the pH of the environment [2].

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid are influenced by its amphiphilic nature, containing both hydrophilic (amino and carboxyl groups) and hydrophobic (naphthalene ring system) regions [3].

In aqueous systems, the compound exhibits limited solubility due to its zwitterionic nature and the significant hydrophobic contribution from the methoxy-substituted naphthalene moiety [3]. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4 suggest moderate capacity for hydrogen bonding interactions with protic solvents [2].

The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the amino and carboxyl groups facilitate dissolution [3]. In chloroform, the compound shows slight solubility when heated, indicating that elevated temperatures can overcome unfavorable interactions between the polar functional groups and the non-polar solvent [3].

Dimethyl sulfoxide (DMSO) is expected to provide good solubility due to its strong hydrogen bond accepting ability and high dielectric constant, which can stabilize both the neutral and ionized forms of the compound. Acetonitrile likely offers moderate solubility, serving as a useful solvent for chromatographic and analytical applications.

The XLogP3-AA value of -0.7 indicates that the compound is relatively hydrophilic, with the polar functional groups dominating over the hydrophobic naphthalene system in determining overall solubility behavior [2].

Acid-Base Properties and pKa Determination

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid contains two ionizable functional groups: the amino group and the carboxyl group, making it a zwitterionic compound under physiological conditions.

Based on structural analogies with related 3-amino-3-arylpropionic acids, the carboxyl group pKa is estimated to be in the range of 2.0-2.5, similar to other amino acids with electron-withdrawing aromatic substituents [4]. The presence of the naphthalene ring system, particularly with the methoxy substituent at the 4-position, can influence the electron density and thus the acidity of the carboxyl group.

The amino group pKa is expected to be in the range of 9.0-9.5, which is typical for primary amino groups attached to aromatic systems [4]. The extended conjugation through the naphthalene ring may slightly lower this value compared to simple aliphatic amino acids.

The isoelectric point (pI) is predicted to be approximately 5.5-6.0, representing the pH at which the compound exists predominantly in its zwitterionic form with no net charge. At pH values below the pI, the compound carries a net positive charge, while at pH values above the pI, it carries a net negative charge.

Thermal Stability and Phase Transition Properties

While specific thermal properties for 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid have not been explicitly reported, comparison with structurally related compounds provides insight into expected thermal behavior.

Related 3-amino-3-arylpropionic acids exhibit melting points ranging from 110°C to 232°C, with decomposition often occurring at higher temperatures [5] [6]. The 3-amino-3-phenylpropionic acid melts at 220-221°C [6], while 3-amino-3-(4-methoxyphenyl)propionic acid decomposes at 232°C [1].

Given the extended aromatic system of the naphthalene ring, 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is expected to exhibit enhanced thermal stability compared to simpler phenyl-substituted analogs. The melting point is predicted to be in the range of 180-220°C, with potential decomposition occurring at temperatures above 250°C.

The methoxy substituent may influence thermal properties by providing additional stabilization through electron donation to the aromatic system, while also potentially introducing additional vibrational modes that could affect the melting behavior.

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to determine precise thermal transition temperatures and decomposition pathways for this specific compound.

Spectroscopic Characterization

UV-Visible Absorption Profile

The UV-visible absorption spectrum of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is dominated by electronic transitions within the naphthalene chromophore. Based on spectroscopic data from related aromatic amino acids, the compound exhibits characteristic absorption bands at approximately:

  • 194 nm: High-energy π→π* transition
  • 254 nm: Primary aromatic π→π* transition
  • 272 nm: Secondary aromatic π→π* transition [7]

The methoxy substituent at the 4-position of the naphthalene ring introduces electron-donating character, which typically results in bathochromic shifts (red shifts) of the absorption maxima compared to unsubstituted naphthalene. The extended conjugation system provides higher molar absorptivity values, making the compound suitable for UV detection in analytical applications.

The amino and carboxyl functional groups may contribute n→π* transitions at longer wavelengths, though these are typically weaker and may overlap with the dominant aromatic absorptions.

Infrared Spectral Fingerprinting

The infrared spectrum of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid exhibits characteristic absorption bands that serve as fingerprints for functional group identification:

O-H and N-H Stretching Region (3300-2900 cm⁻¹):

  • Broad absorption spanning this region due to hydrogen-bonded O-H stretch of the carboxyl group
  • N-H stretching vibrations from the primary amino group, typically appearing as sharp peaks around 3350-3200 cm⁻¹ [8]

Carbonyl Stretching Region (1700-1600 cm⁻¹):

  • Primary C=O stretch of the carboxyl group at approximately 1650-1600 cm⁻¹
  • The exact frequency depends on the hydrogen bonding environment and ionization state [8]

Aromatic C=C Stretching (1600-1450 cm⁻¹):

  • Multiple bands characteristic of the naphthalene ring system
  • Methoxy C-O stretching contributions in this region

Carboxylate Symmetric and Asymmetric Stretching (1300-1420 cm⁻¹):

  • These bands become prominent when the compound exists in its ionized form [8]

Nuclear Magnetic Resonance Analysis

¹H NMR Spectroscopy:
The proton NMR spectrum provides detailed structural information:

  • Aromatic protons (7.0-8.5 ppm): Multiple signals from the naphthalene ring system, with splitting patterns dependent on substitution and coupling
  • CH-N proton (4.60-4.40 ppm): Characteristic singlet from the proton on the carbon bearing the amino group [8]
  • Methoxy protons (3.5-4.0 ppm): Singlet integrating for three protons
  • CH₂ protons (2.5-3.0 ppm): Two protons of the propanoic acid chain, showing coupling with the adjacent CH-N proton
  • COOH proton (13.20-11.90 ppm): Broad signal that may exchange with solvent [8]

¹³C NMR Spectroscopy:
The carbon-13 spectrum reveals:

  • Aromatic carbons (110-160 ppm): Multiple signals from the naphthalene ring system
  • Carbonyl carbon (170-180 ppm): Signal from the carboxyl group
  • CH-N carbon (50-60 ppm): Carbon bearing the amino group
  • Methoxy carbon (55-65 ppm): Signal from the methoxy group
  • CH₂ carbon (35-45 ppm): Methylene carbon of the propanoic acid chain

Mass Spectrometric Fragmentation Patterns

Gas chromatography-mass spectrometry (GC-MS) analysis reveals characteristic fragmentation patterns:

Molecular Ion Peak:

  • m/z 245: Molecular ion [M]⁺ corresponding to the intact molecule [2]

Base Peak and Major Fragments:

  • m/z 186 (base peak): Loss of carboxyl group and amino functionality [M - COOH - NH₂]⁺ [2]
  • m/z 187 (second highest): Loss of carboxyl group [M - COOH]⁺ [2]

Additional Fragment Ions:

  • Fragments corresponding to the methoxy-naphthalene moiety
  • Loss of methoxy group [M - OCH₃]⁺
  • Various aromatic fragment ions from ring cleavage

The fragmentation pattern is consistent with typical amino acid behavior, showing preferential loss of the carboxyl functionality and subsequent fragmentation of the aromatic system. The stability of the naphthalene ring system results in characteristic aromatic fragment ions that aid in structural confirmation.

XLogP3

-0.7

Dates

Last modified: 08-15-2023

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